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molecular formula C8H12O4 B8448839 6-Vinyl-[1,4]dioxepane-6-carboxylic acid

6-Vinyl-[1,4]dioxepane-6-carboxylic acid

Cat. No. B8448839
M. Wt: 172.18 g/mol
InChI Key: QOUSPZLIDIAIFI-UHFFFAOYSA-N
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Patent
US09062092B2

Procedure details

To a stirred solution of 6-nitromethyl-6-vinyl-[1,4]dioxepane (214 mg, 1.14 mmol) in N,N-dimethylformamide (5 mL) under nitrogen was added acetic acid (684 mg, 652 μL, 11.4 mmol) and sodium nitrite (237 mg, 3.43 mmol). The mixture was heated at 40° C. for 23 h and allowed to cool. The mixture was acidified to pH 1 with hydrochloric acid (2 M) and the aqueous layer was extracted with diethyl ether (3×). The combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered, evaporated. Residual N,N-dimethylformamide was azeotroped off with toluene to give the title compound (79 mg, 40%) as a yellow gum. The original aqueous layer was saturated with sodium chloride and extracted with diethyl ether (3×) and the combined organic extracts were washed with water, dried over anhydrous magnesium sulfate, filtered and evaporated. Residual N,N-dimethylformamide was azeotroped off with toluene to give the title compound (22 mg, 11%) as a yellow gum. The two gums were finally combined (101 mg, 51%). 1H NMR (300 MHz, CDC3) δ 3.76-3.93 (m, 4H), 3.88 (d, J=12.5 Hz, 2H), 4.35 (d, J=12.7 Hz, 2H), 5.26 (d, J=17.8 Hz, 1H), 5.27 (d, J=10.9 Hz, 1H), 5.79 (dd, J=17.4, 10.9 Hz, 1H). LCMS (m/z) 195.2 [M+Na], Tr=0.96 min.
Quantity
214 mg
Type
reactant
Reaction Step One
Quantity
652 μL
Type
reactant
Reaction Step One
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[N+](C[C:5]1([CH:12]=[CH2:13])[CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6]1)([O-])=O.C(O)(=[O:16])C.N([O-])=O.[Na+].Cl.CN(C)[CH:25]=[O:26]>>[CH:12]([C:5]1([C:25]([OH:26])=[O:16])[CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6]1)=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
214 mg
Type
reactant
Smiles
[N+](=O)([O-])CC1(COCCOC1)C=C
Name
Quantity
652 μL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
237 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Residual N,N-dimethylformamide was azeotroped off with toluene

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1(COCCOC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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